Product packaging for Huwentoxin-I(Cat. No.:)

Huwentoxin-I

Cat. No.: B1573984
M. Wt: 3751.77 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Huwentoxin-I Discovery and Initial Characterization

The initial research into this compound laid the groundwork for understanding its structure and function.

This compound is a neurotoxin originally purified from the venom of the Chinese bird spider, which has been known by several names, including Selenocosmia huwena, Ornithoctonus huwena, and Haplopelma schmidti wikipedia.orgnih.govnih.gov. The isolation of this peptide was accomplished through a combination of reverse-phase and ion-exchange high-performance liquid chromatography (HPLC) nih.gov. HWTX-I constitutes about 15% of the total protein in the crude venom, making it the most plentiful toxic component nih.gov.

Initial characterization revealed HWTX-I as a neurotoxic peptide with a molecular weight of 3750 Da wikipedia.orgnih.gov. Amino acid analysis determined that it consists of 33 amino acid residues, including six cysteine residues nih.gov. These cysteines form three pairs of disulfide bonds (Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29), which are crucial for its compact, stable structure wikipedia.orgplos.org. Early studies demonstrated its potent bioactivity; at a concentration of 1 x 10⁻⁵ g/ml, it was shown to irreversibly block neuromuscular transmission in isolated mouse phrenic nerve-diaphragm preparations nih.gov. The toxin's primary structure was determined, showing some homology with μ-agatoxins from the funnel-web spider Agelenopsis aperta nih.gov.

PropertyValueSource
Molecular Weight 3750 Da wikipedia.org
Amino Acid Residues 33 nih.gov
Isoelectric Point 8.95 nih.gov
N-terminal Residue Alanine (Ala) nih.gov
C-terminal Residue Leucine (Leu) nih.gov

Significance of this compound in Toxinology and Neuropharmacology Research

The specific way this compound interacts with the nervous system has made it a significant subject of study, providing deep insights into fundamental biological processes.

This compound is a potent inhibitor of specific voltage-gated ion channels, which are critical for electrical signaling in cells nih.gov. Research using patch-clamp methods has shown that HWTX-I selectively inhibits N-type high-voltage-activated calcium channels (VGCCs) wikipedia.orgnih.gov. It also potently blocks tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs) in neurons of the rat dorsal root ganglion (DRG) and hippocampus nih.govfrontiersin.orgsmartox-biotech.com. Conversely, the toxin has a very weak effect on L-type calcium channels and does not affect tetrodotoxin-resistant (TTX-R) sodium channels nih.govsmartox-biotech.com. This selectivity allows researchers to use HWTX-I as a molecular probe to isolate and study the specific roles of N-type calcium and TTX-S sodium channels in neuronal function nih.govebi.ac.uk.

Channel TargetIC₅₀ ValueCell Type
N-type Ca²⁺ Channels ~100 nMDifferentiated NG108-15 cells
TTX-S Na⁺ Channels ~55 nMRat DRG neurons
TTX-S Na⁺ Channels 66.1 ± 5.2 nMRat hippocampal neurons
hNaᵥ1.7 25 nM-
hNaᵥ1.7 630-640 nM-

IC₅₀ is the half maximal inhibitory concentration. Data sourced from nih.govnih.govsmartox-biotech.comnih.gov.

The structural architecture of this compound is a key reason for its use as a model peptide. Its three-dimensional structure features a compact core consisting of a small, triple-stranded antiparallel β-sheet stabilized by its three disulfide bonds wikipedia.orgplos.org. This structure is an example of the inhibitor cystine knot (ICK) motif, a common and highly stable framework found in many spider toxins wikipedia.orgfrontiersin.org. The stability and defined structure of the ICK motif make HWTX-I an excellent scaffold for investigating peptide-ion channel interactions. By creating mutants of the toxin, such as replacing a single amino acid residue, researchers can identify key residues essential for its bioactivity, providing a deeper understanding of the molecular mechanisms of neurotoxicity nih.gov.

Properties

Molecular Formula

C161H246N48O44S6

Molecular Weight

3751.77 Da

Appearance

White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Cys2-Lys-Gly-Val-Phe-Asp-Ala-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Arg-Val-Cys22-Ser-Asp-Lys-His-Lys-Trp-Cys26-Lys-Trp-Lys-Leu-OHDisulfide bonds: Cys2-Cys17, Cys9-Cys22 and Cys16-Cys29 Length (aa): 33

Origin of Product

United States

Molecular and Structural Research of Huwentoxin I

Primary Structure Elucidation and Amino Acid Sequence Analysis

Initial research into Huwentoxin-I focused on determining its primary structure, which is the linear sequence of amino acids. Through a combination of reverse-phase and ion-exchange high-performance liquid chromatography, the toxin was purified, allowing for detailed analysis. nih.gov

Amino acid analysis revealed that this compound is a relatively small peptide, consisting of 33 amino acid residues. nih.gov A key feature of its composition is the presence of six cysteine residues and six lysine residues. nih.gov The N-terminal residue was identified as Alanine (Ala), and the C-terminal residue is Leucine (Leu). nih.gov The determined molecular weight of HWTX-I is approximately 3750 Da. wikipedia.org

The complete amino acid sequence of this compound is presented below:

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)

Disulfide Bond Arrangement and Topology Mapping

The presence of six cysteine residues in the primary structure of this compound strongly suggested the formation of three disulfide bridges, which are crucial for the peptide's stability and three-dimensional structure. The determination of these linkages was a critical step in understanding its molecular architecture.

Through a combination of tryptic digestion of the native toxin and sequence analysis, the disulfide bond connectivity was established. nih.gov The three disulfide linkages in this compound are assigned as:

Cys2 – Cys17

Cys9 – Cys22

Cys16 – Cys29

This specific arrangement of disulfide bonds is a hallmark of the inhibitor cystine knot (ICK) motif, which is a common structural feature in many spider venom peptides. wikipedia.orgnih.gov The ICK motif is characterized by two disulfide bonds forming a loop, which is threaded by a third disulfide bond, creating a highly stable and compact structure. wikipedia.org

Disulfide BondCysteine Residue 1 PositionCysteine Residue 2 Position
1217
2922
31629

Three-Dimensional Structural Determination Methodologies

The three-dimensional structure of this compound in solution has been determined primarily through high-resolution nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Two-dimensional proton NMR (¹H-NMR) spectroscopy, conducted at 500 and 600 MHz, was the principal technique used to elucidate the solution structure of native this compound. nih.gov Structural constraints, including interproton distances derived from Nuclear Overhauser Effects (NOEs) and dihedral angles from spin-spin coupling constants, were used as inputs for distance geometry calculations to generate a family of structures. nih.gov The final structures were refined using programs like XPLOR 3.1. nih.gov

The resulting NMR structure revealed a compact, globular fold. nih.gov This structure is characterized by the presence of a small, triple-stranded antiparallel β-sheet and five β-turns. nih.gov The three disulfide bridges are buried within the core of the molecule, contributing to its stability. nih.gov

X-ray Crystallography Applications (if applicable to broader family)

While the three-dimensional structure of this compound itself was determined by NMR, X-ray crystallography is a powerful technique used to determine the solid-state structure of proteins and peptides, including those found in snake and spider venoms. springernature.com For the broader family of spider venom peptides, X-ray crystallography has been instrumental in revealing the atomic details of their structures, often confirming the presence of the inhibitor cystine knot motif observed in solution studies. frontiersin.orgresearchgate.net This technique provides a static picture of the molecule in a crystalline lattice, which can complement the dynamic information obtained from NMR studies in solution.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are increasingly used to study the structure and dynamics of peptides like this compound. nih.govnih.govscienceopen.com These methods use the principles of classical mechanics to simulate the movements of atoms in a molecule over time. nih.gov Starting with an experimentally determined structure from NMR or X-ray crystallography, MD simulations can provide insights into the flexibility of the peptide, the stability of its disulfide bonds, and its interactions with other molecules. Enhanced sampling techniques can further extend the utility of these simulations to explore larger conformational spaces. livecomsjournal.org

Structural Motifs and Folds

The most prominent structural motif in this compound is the inhibitor cystine knot (ICK) . wikipedia.orgnih.gov This motif is defined by the specific Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29 disulfide connectivity, which creates a pseudo-knotted structure. wikipedia.orgnih.gov The ICK fold is exceptionally stable and is found in a wide variety of toxic and inhibitory polypeptides from different organisms. nih.gov

The core of the this compound structure consists of a small triple-stranded antiparallel β-sheet . nih.gov This β-sheet is a common secondary structural element in ICK peptides. pnas.org Additionally, the structure of this compound is characterized by the presence of five β-turns , which are tight turns in the polypeptide chain that allow it to fold back on itself, contributing to the compact nature of the molecule. nih.gov

Structural FeatureDescription
Primary Structural MotifInhibitor Cystine Knot (ICK)
Secondary StructuresTriple-stranded antiparallel β-sheet, Five β-turns
Key Surface FeaturesHydrophobic patch (Phe6, Trp28, Trp31), Surface-exposed lysine residues

Inhibitor Cystine Knot (ICK) Motif Characterization

The structural foundation of this compound is the Inhibitor Cystine Knot (ICK) motif, a highly stable protein scaffold found in a wide variety of toxins from spiders, conesnails, and plants nih.govwikipedia.org. This motif is defined by a unique arrangement of its three disulfide bonds nih.govresearchgate.net. In this compound, these linkages are formed between Cysteine-2 and Cysteine-17, Cysteine-9 and Cysteine-22, and Cysteine-16 and Cysteine-29 wikipedia.org.

The characterization of the ICK motif reveals that two of the disulfide bridges (Cys2-Cys17 and Cys9-Cys22) and the intervening backbone segments form a ring wikipedia.orgnih.gov. The third disulfide bridge (Cys16-Cys29) then penetrates this ring, creating a pseudo-knot wikipedia.orgnih.govresearchgate.net. This intricate, cross-braced topology confers exceptional stability to the molecule, making it highly resistant to thermal denaturation, pH changes, and enzymatic degradation wikipedia.orgwikipedia.orgnih.gov. The ICK framework is invariably associated with β-sheet structures, and in this compound, it stabilizes the triple-stranded antiparallel β-sheet, which forms the core of the toxin nih.govnih.gov. This structural rigidity is essential for maintaining the precise orientation of key functional residues required for binding to its target ion channels.

Comparative Structural Analysis within Related Peptide Toxin Families

The ICK motif is a hallmark of many neurotoxins, and comparative analysis reveals significant structural homology between this compound and other toxin families that share this scaffold nih.govnih.gov. Structurally, this compound is similar to other ICK-containing toxins such as ω-conotoxins (from cone snails), agatoxins (from other spiders), and gurmarin (from a plant) nih.gov. For instance, ω-conotoxin GVIA, a well-known N-type calcium channel blocker, adopts the same compact structure featuring a small β-sheet stabilized by the cystine knot, despite differences in the primary amino acid sequence nih.govnih.gov.

This compound is also classified within the NaSpTx (Sodium channel-acting Spider Toxin) family 1 nih.govsemanticscholar.org. Toxins in this family typically consist of 33–35 residues and share the conserved ICK framework with a C1–C4, C2–C5, and C3–C6 disulfide connectivity pattern semanticscholar.org. While they exhibit a high degree of overlap in their three-dimensional structures, variations in surface-exposed residues and the conformations of loop regions account for their diverse pharmacological properties semanticscholar.orgzoores.ac.cn. For example, Huwentoxin-IV, another toxin from the same spider, also belongs to the ICK family and shares the double-stranded antiparallel β-sheet and four β-turns, but differences in key charged residues in its loop regions determine its specific affinity for different subtypes of sodium channels nih.govfrontiersin.org. The primary structure of this compound also shows partial homology with μ-agatoxins from the funnel-web spider Agelenopsis aperta nih.gov. These comparative analyses highlight how a conserved structural scaffold like the ICK can be functionally diversified through subtle changes in sequence and loop structure.

Post-Translational Modifications and their Impact on Structure

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly influence their structure, stability, and function researchgate.netmdpi.com. In venom peptides, common PTMs include C-terminal amidation, glycosylation, hydroxylation, and the formation of disulfide bonds plos.org.

The most significant post-translational modification in this compound is the formation of its three disulfide bridges, which are essential for creating the stable ICK motif wikipedia.orgnih.gov. This oxidative folding process correctly pairs the six cysteine residues, locking the peptide into its functionally active and highly stable three-dimensional conformation nih.gov.

Unlike many other venom toxins that undergo C-terminal amidation, this compound has a standard carboxylated C-terminus nih.gov. The C-terminal residue is Leucine, which retains its free carboxyl group nih.gov. This lack of amidation is a key structural feature. In a related peptide, Huwentoxin-IV, a naturally occurring variant with an N-terminal pyroglutamic acid (formed from a glutamic acid residue) has been identified plos.orgnih.gov. This modification, which involves the cyclization of the N-terminal residue, was found to increase the toxin's trapping ability on sodium channels by altering the local charge plos.orgnih.gov. However, such N-terminal modification has not been reported for this compound. Therefore, beyond the crucial disulfide bond formation, this compound appears to have a relatively simple PTM profile, with its structure and function primarily dictated by its amino acid sequence and the highly conserved ICK architecture.

Recombinant Expression and Production Methodologies for Huwentoxin I

Gene Cloning Strategies and cDNA Library Construction

The foundation for recombinant Huwentoxin-I production lies in the successful cloning of its corresponding gene. Researchers typically begin by constructing a cDNA library from the venom glands of Ornithoctonus huwena. plos.orgnih.gov This library serves as the template for amplifying the specific coding sequence of HWTX-I using the polymerase chain reaction (PCR). nih.gov

To facilitate this, specific primers are designed based on the known cDNA sequence of HWTX-I (e.g., GenBank Accession No. AY263711). plos.orgnih.gov These primers are engineered to include restriction sites, such as EcoR I and Xho I, which are essential for the subsequent insertion of the amplified gene into an expression vector. plos.orgnih.gov For instance, one study utilized the forward primer 5′-CCGGAATTCCGCGTGCAAAGGGGTTTTTGATG-3′ and the reverse primer 5′-CCGCTCGAGTTATAATTTCCATTTACACCACTTGTG-3′ to amplify the HWTX-I gene. nih.gov The amplified DNA fragment is then ligated into a suitable expression vector, such as pET-40b, creating a recombinant plasmid ready for transformation into a host organism. plos.orgplos.org

Optimization of Heterologous Expression Systems

The choice of an expression system is paramount for maximizing the yield and biological activity of recombinant this compound. Both prokaryotic and eukaryotic systems have been explored, each with distinct advantages and challenges.

Prokaryotic Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely used host for recombinant protein production due to its rapid growth, low cost, and well-understood genetics. tandfonline.com However, the reducing environment of the E. coli cytoplasm poses a significant hurdle for the correct formation of the three essential disulfide bonds in HWTX-I, often leading to misfolded, inactive protein. nih.govtandfonline.com

To overcome this, strategies have been developed to direct the expressed protein to the periplasm, a more oxidizing environment conducive to disulfide bond formation. plos.orgnih.gov One successful approach involves fusing HWTX-I to a signal peptide or a carrier protein that facilitates periplasmic translocation. plos.orgnih.gov For example, expressing HWTX-I as a fusion with the disulfide interchange protein (DsbC) in the periplasm of E. coli BL21 (DE3) cells has yielded soluble and correctly folded protein. plos.orgnih.gov Another strategy employed a secretory expression plasmid with a G1M5 signal peptide to secrete the fusion protein into the extracellular medium. tandfonline.com The use of specialized E. coli strains like SHuffle, which have a more oxidizing cytoplasm, has also been beneficial for producing disulfide-bonded proteins. mdpi.com

Eukaryotic Expression Systems (e.g., Yeast, Insect Cells)

Eukaryotic systems, such as the yeast Pichia pastoris and baculovirus-infected insect cells, offer a more favorable environment for the folding and post-translational modification of complex proteins like HWTX-I.

Expression in Pichia pastoris has been shown to secrete recombinant HWTX-I into the culture medium, simplifying initial purification. nih.gov One study reported a final yield of approximately 80 mg/L of purified HWTX-I from a P. pastoris system. nih.gov However, this system can sometimes introduce unintended modifications, such as the addition of extra amino acid residues to the N-terminus of the peptide, which may slightly reduce its bioactivity compared to the native toxin. plos.orgnih.gov

The baculovirus expression system, using insect cells, has also been used to produce HWTX-I with natural bioactivities. nih.gov Despite its ability to generate properly folded and active peptides, this system is often associated with lower yields and higher costs, making it less favorable for large-scale production compared to optimized bacterial systems. nih.gov

Fusion Protein Design and Solubility Enhancement Approaches

A major challenge in recombinant protein production, particularly in E. coli, is the formation of insoluble aggregates known as inclusion bodies. To enhance the solubility and proper folding of HWTX-I, it is commonly expressed as a fusion protein. nih.govtandfonline.com Several fusion partners have been successfully employed.

The disulfide interchange protein (DsbC) not only aids in solubility but also actively participates in the correct formation of disulfide bonds in the E. coli periplasm. plos.orgnih.gov Another effective fusion partner is the Small Ubiquitin-related Modifier (SUMO). The SUMO fusion tag has been shown to significantly increase the yield of soluble HWTX-IV, a related toxin, and can be efficiently cleaved to produce the native peptide. plos.org Other fusion tags like thioredoxin (Trx) and inteins have also been utilized to improve the expression and solubility of cysteine-rich peptides. nih.govmdpi.comresearchgate.net These fusion partners often include an affinity tag, such as a polyhistidine-tag (His-tag), to simplify purification. tandfonline.commdpi.com

Table 1: Comparison of Fusion Partners for Recombinant this compound Production
Fusion PartnerExpression SystemKey AdvantageReference
Disulfide Interchange Protein (DsbC)E. coli (periplasm)Promotes correct disulfide bond formation and solubility. plos.orgnih.gov
InteinE. coliAllows for self-cleavage, simplifying purification. nih.gov
SUMO (Small Ubiquitin-related Modifier)E. coliEnhances solubility and allows for precise cleavage to the native peptide. tandfonline.complos.org
Thioredoxin (Trx)E. coliIncreases yield and stability of correctly folded protein. mdpi.com

Refolding and Purification Techniques for Biologically Active Recombinant this compound

Once the fusion protein is expressed, a multi-step purification process is required to isolate pure, biologically active HWTX-I.

The initial step typically involves affinity chromatography. If a His-tag is used, a Nickel-NTA (Ni-NTA) column is employed for initial capture and partial purification of the fusion protein. plos.orgtandfonline.com Following this, the fusion tag must be cleaved to release the recombinant HWTX-I. This is achieved using specific proteases, such as enterokinase or the SUMO protease Ulp1, which recognize a specific cleavage site engineered between the fusion partner and the toxin sequence. plos.orgtandfonline.com In systems using intein fusion partners, cleavage can be induced by a simple pH shift, avoiding the need for proteases. nih.gov

After cleavage, the released HWTX-I is separated from the fusion tag and any remaining impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this final polishing step, yielding a highly pure peptide. plos.orgtandfonline.comnih.gov For proteins expressed as inclusion bodies, an additional refolding step is necessary. This involves solubilizing the inclusion bodies with denaturants, followed by a carefully controlled process of removing the denaturant to allow the protein to refold into its native, active conformation. nih.gov

Quality Control and Validation of Recombinant Peptide Fidelity

To ensure that the recombinant HWTX-I is identical to its native counterpart, rigorous quality control and validation are essential.

The purity of the final product is commonly assessed by Tricine-SDS-PAGE and RP-HPLC. nih.gov Mass spectrometry, specifically MALDI-TOF or electrospray ionization mass spectrometry, is used to confirm that the molecular weight of the recombinant peptide matches the theoretical and native mass precisely. tandfonline.comnih.govnih.gov For HWTX-I, the expected molecular weight is approximately 3750.7 Da. plos.orgnih.gov

The ultimate validation comes from functional assays. Whole-cell patch-clamp electrophysiology is used to measure the biological activity of the recombinant HWTX-I. nih.govnih.gov By testing its ability to block specific ion channels, such as the human Nav1.7 sodium channel, researchers can confirm that the recombinant toxin exhibits the same physiological properties as the natural peptide. plos.orgnih.gov Studies have shown that properly produced recombinant HWTX-I has an IC₅₀ (half-maximal inhibitory concentration) value very similar to that of the native toxin, confirming its correct structure and function. plos.orgnih.gov

Table 2: Validation Methods for Recombinant this compound
TechniquePurposeObserved Result/MetricReference
Tricine-SDS-PAGEPurity AssessmentSingle band at the expected molecular weight. nih.gov
RP-HPLCPurity and IdentitySingle, sharp peak with a retention time matching the native toxin. plos.orgnih.gov
Mass Spectrometry (MALDI-TOF/ESI-MS)Molecular Weight ConfirmationMeasured mass of ~3750.7 Da, identical to the native peptide. tandfonline.comnih.gov
Whole-Cell Patch ClampFunctional ActivityIC₅₀ for Nav1.7 channel blockade similar to native HWTX-I (~630-640 nM). plos.orgnih.gov
Amino Acid Analysis / N-terminal SequencingSequence VerificationConfirms the correct amino acid composition and sequence. nih.gov

Structure Activity Relationship Sar and Peptide Engineering of Huwentoxin I

Identification of Key Functional Residues through Mutagenesis Studies

Pinpointing the specific amino acids that are crucial for a peptide's biological activity is a cornerstone of SAR studies. For Huwentoxin-I, mutagenesis has identified key residues that are indispensable for its function.

A pivotal study involving the chemical synthesis of a HWTX-I mutant provided direct evidence of a critical residue. The replacement of Arginine at position 20 with an Alanine (R20A) resulted in a staggering 92% decrease in the toxin's bioactivity. nih.gov This finding unequivocally identifies Arg20 as a key residue, intimately linked to the biological function of HWTX-I. nih.gov

While specific mutagenesis data on HWTX-I is limited, extensive research on the highly similar HWTX-IV has revealed several residues critical for its interaction with sodium channels. Given the structural and sequence homology between HWTX-I and HWTX-IV, these residues are likely to be functionally important in HWTX-I as well. These studies on HWTX-IV consistently highlight a hydrophobic patch composed of Trp-30 and Phe-6, along with the basic residue Lys-32, as being vital for activity. Alanine-scanning mutagenesis has shown that substituting these residues significantly diminishes the toxin's ability to block sodium channels. This suggests that a combination of hydrophobic and electrostatic interactions governs the binding of huwentoxins to their target channels.

[ {"header": ["Peptide", "Mutation", "Effect on Bioactivity", "Reference"]}, {"row": ["this compound", "Arg20 -> Ala (R20A)", "92% decrease in bioactivity", " nih.gov"]} ]

Rational Design and Synthesis of this compound Analogs

The rational design of peptide analogs aims to improve their natural properties, such as potency, selectivity, and stability. This is typically achieved by making specific amino acid substitutions based on SAR data.

The synthesis of the R20A-HWTX-I mutant is a primary example of rational design applied to this compound. nih.gov By targeting a specific residue, researchers were able to confirm its functional importance, a key step in designing future analogs. nih.gov The synthesis was accomplished using Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative refolding to establish the correct disulfide bridges. nih.gov

The field has seen more extensive application of rational design to HWTX-IV, yielding analogs with significantly enhanced properties. These efforts serve as a blueprint for the potential engineering of HWTX-I. For instance, a triple-mutant of HWTX-IV, known as m3-HwTx-IV (with mutations E1G, E4G, and Y33W), was developed that showed a dramatic increase in potency against the human NaV1.7 channel, with an IC50 of 0.4 nM compared to the wild-type's ~26 nM. plos.orgnih.govrcsb.org This demonstrates that modifications at both the N- and C-terminal regions can have a profound impact on activity. plos.orgnih.gov The chemical synthesis of these complex peptides is a critical enabling technology, allowing for the creation of numerous analogs for functional testing. researchgate.net

[ {"header": ["Parent Peptide", "Analog Name / Mutations", "Key Improvement(s)", "Reference"]}, {"row": ["Huwentoxin-IV", "m3-HwTx-IV (E1G, E4G, Y33W)", "Significantly increased potency for hNaV1.7 (IC50 = 0.4 nM)", " plos.orgnih.govrcsb.org"]}, {"row": ["Huwentoxin-IV", "HwTx-IV(acid)", "Mimics the C-terminus of HWTX-I; ~50-fold less potent on NaV1.7 than amidated HWTX-IV", " researchgate.netplos.org"]}, {"row": ["Huwentoxin-IV", "HwTx-IVG36(acid)", "3-fold more potent than HwTx-IV(acid), partially restoring activity", " plos.org"]} ]

Computational Approaches to Predict Toxin-Channel Interaction Interfaces

Computational modeling has become an invaluable tool for visualizing and predicting how peptide toxins interact with the complex structures of ion channels. nih.gov Although crystal structures of toxin-channel complexes are difficult to obtain, methods like homology modeling and molecular docking can generate accurate predictive models. nih.govnih.gov

For the huwentoxin family, computational studies have primarily focused on the interaction between HWTX-IV and the NaV1.7 channel. nih.gov These models, often built using homology modeling based on known channel structures and refined with molecular dynamics simulations, predict that HWTX-IV docks into a groove on the channel's domain II voltage sensor (VSDII). nih.govgoogle.com The interaction is stabilized by key contacts:

Electrostatic Interactions : Positively charged residues on the toxin, such as Lys-27 and Lys-32, are predicted to form salt bridges with negatively charged residues on the S1-S2 and S3-S4 extracellular loops of the channel. nih.gov

Hydrophobic Interactions : The toxin's hydrophobic patch, particularly Trp-30, is thought to fit into a hydrophobic pocket on the channel surface. nih.gov

Software suites like RosettaDock have been successfully used to model these interactions, providing atomic-level detail of the binding interface. researchgate.netbiorxiv.org While specific computational models for this compound are not as prevalent in the literature, the models developed for HWTX-IV provide a robust framework for understanding how the conserved ICK scaffold of HWTX-I likely engages with its ion channel targets.

Strategies for Optimizing Potency and Selectivity via Peptide Engineering

Building on SAR and computational data, peptide engineering employs various strategies to create toxins with enhanced therapeutic profiles. The goal is often to increase potency against the desired target while reducing or eliminating activity against off-targets, thereby improving selectivity.

Extensive engineering of HWTX-IV has revealed several successful strategies that could be applied to HWTX-I:

Combinatorial Mutagenesis : By creating large libraries of point mutants, researchers can comprehensively map the functional surface of the toxin. A library of 373 point mutants of HWTX-IV was produced to test their effects on NaV1.7 and NaV1.2 activity. nih.gov This approach allows for the identification of mutations that improve potency and those that enhance selectivity.

Combining Favorable Mutations : Individual mutations that show improved characteristics can be combined to create multi-mutant analogs with further enhanced properties. For example, combining mutations at the N-terminus and other positions in HWTX-IV led to analogs with both improved NaV1.7 potency and increased selectivity over other sodium channel isoforms. nih.gov

Targeting Terminal Regions : As demonstrated by the potent m3-HwTx-IV analog (E1G, E4G, Y33W), the N- and C-termini are hotspots for modifications that can significantly boost potency. plos.orgnih.gov

These engineering efforts underscore the plasticity of the huwentoxin scaffold, highlighting its potential for optimization into highly potent and selective therapeutic leads.

Impact of C-Terminal and N-Terminal Modifications on Biological Activity

The terminal ends of peptide toxins are often critical for their biological function, and modifications in these regions can lead to dramatic changes in activity. This is particularly evident in the huwentoxin family.

A key difference between HWTX-I and native HWTX-IV lies at the C-terminus. HWTX-I possesses a free carboxyl group at its C-terminus, whereas HWTX-IV is naturally C-terminally amidated. wikipedia.orgplos.org This seemingly minor difference has a profound functional impact. Studies on HWTX-IV have shown that removing the C-terminal amide and replacing it with a carboxyl group—thereby creating a molecule that mimics the C-terminus of HWTX-I—results in an approximately 50-fold decrease in its potency for blocking the NaV1.7 channel. researchgate.netplos.org This directly explains the observation that HWTX-I has a lower potency (IC50 of ~630 nM) on NaV1.7 compared to the highly potent amidated HWTX-IV (IC50 of ~11-26 nM). plos.orgplos.orgrndsystems.com Interestingly, adding a glycine (B1666218) residue to the C-terminal acid form of HWTX-IV (HwTx-IVG36(acid)) was found to partially restore the lost potency, suggesting ways to engineer activity in non-amidated peptides. plos.org

The N-terminus is also a critical determinant of activity. A naturally occurring variant of HWTX-IV has been identified in which the N-terminal glutamic acid is modified into a pyroglutamic acid. researchgate.netsemanticscholar.orgnih.gov This modification, a form of post-translational cyclization, neutralizes the negative charge at the N-terminus. semanticscholar.orgnih.gov While it does not significantly change the IC50, it gives the toxin a greater ability to "trap" the voltage sensor of the sodium channel, making its blocking effect less reversible by membrane depolarization. researchgate.netsemanticscholar.org This suggests that N-terminal modifications can fine-tune the kinetic properties of the toxin's interaction with its target.

[ {"header": ["Compound", "Terminal Modification", "Effect on Activity (vs. native amidated HWTX-IV)", "Reference"]}, {"row": ["Huwentoxin-IV (acid form)", "C-terminal carboxyl (like HWTX-I)", "~50-fold decrease in potency on NaV1.7", " researchgate.netplos.org"]}, {"row": ["this compound", "Native C-terminal carboxyl", "Lower potency on NaV1.7 (IC50 ~630 nM)", " plos.orgplos.org"]}, {"row": ["Pyroglutamate-HWTX-IV (mHWTX-IV)", "N-terminal pyroglutamic acid", "Similar IC50 but increased trapping of the channel's voltage sensor", " researchgate.netsemanticscholar.org"]} ]

Table of Mentioned Compounds

[ {"header": ["Compound Name", "Abbreviation"]}, {"row": ["this compound", "HWTX-I"]}, {"row": ["Huwentoxin-IV", "HWTX-IV"]}, {"row": ["Alanine", "Ala, A"]}, {"row": ["Arginine", "Arg, R"]}, {"row": ["R20A-Huwentoxin-I", "R20A-HWTX-I"]}, {"row": ["m3-Huwentoxin-IV", "m3-HwTx-IV"]}, {"row": ["Glutamic Acid", "Glu, E"]}, {"row": ["Glycine", "Gly, G"]}, {"row": ["Tyrosine", "Tyr, Y"]}, {"row": ["Tryptophan", "Trp, W"]}, {"row": ["Lysine", "Lys, K"]}, {"row": ["Phenylalanine", "Phe, F"]}, {"row": ["Huwentoxin-IV (acid form)", "HwTx-IV(acid)"]}, {"row": ["Glycine-extended Huwentoxin-IV (acid form)", "HwTx-IVG36(acid)"]}, {"row": ["Pyroglutamate-Huwentoxin-IV", "mHWTX-IV, pHwTx-IV"]} ]

Huwentoxin I As a Research Tool and Pharmacological Probe

Applications in Ion Channel Research and Characterization

Huwentoxin-I is a potent and selective inhibitor of certain voltage-gated ion channels, which has made it a critical tool for their characterization. Its primary targets are N-type voltage-gated calcium channels (VGCCs) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs). nih.gov The toxin exhibits a reversible presynaptic inhibitory activity by affecting the release of neurotransmitters from nerve endings. nih.gov

The selectivity of HWTX-I allows researchers to functionally isolate and study specific channel subtypes. For instance, it potently inhibits high-voltage-activated N-type Ca²⁺ channels while having only a very weak effect on L-type Ca²⁺ channels and little to no effect on low-voltage-activated Ca²⁺ channels. This specificity is instrumental in differentiating the relative contributions of various calcium channels to cellular processes like neurotransmitter release.

In studies on rat dorsal root ganglion (DRG) neurons, HWTX-I has been shown to reduce the peak currents of both N-type Ca²⁺ channels and TTX-S Na⁺ channels, with IC₅₀ values of approximately 100 nM and 55 nM, respectively. Conversely, it had no detectable effect on TTX-resistant (TTX-R) Na⁺ channels. This differential activity provides a clear pharmacological means to distinguish between TTX-S and TTX-R sodium channel currents in neurons.

Inhibitory Activity of this compound on Various Ion Channels
Ion Channel TypeTarget SubtypeCell TypeReported IC₅₀/EC₅₀Effect
Voltage-Gated Calcium Channel (VGCC)N-typeDifferentiated NG108-15 cells, Rat DRG neurons~100 nMPotent Inhibition
Voltage-Gated Calcium Channel (VGCC)L-typeDifferentiated NG108-15 cellsNot specifiedVery weak effect
Voltage-Gated Sodium Channel (VGSC)TTX-Sensitive (TTX-S)Rat DRG neurons~55 nMInhibition
Voltage-Gated Sodium Channel (VGSC)TTX-Resistant (TTX-R)Rat DRG neuronsNot specifiedNo effect detected

Development of Fluorescent and Biotinylated this compound Derivatives for Imaging and Binding Studies

To enhance its utility as a research probe, this compound has been chemically modified to create derivatives for imaging and binding studies. The development of biotinylated HWTX-I has been particularly successful for identifying its binding partners.

In one study, researchers optimized the experimental conditions for the biotin labeling of HWTX-I, finding that a single biotin group could be site-selectively attached to the Lys13 residue. rsc.org This modification was achieved by reacting the biotinylation reagent with HWTX-I at a 2:1 molar ratio on ice for 2 hours, resulting in a 57% yield of mono-biotinylated toxin. rsc.org Crucially, electrophysiological experiments confirmed that this biotinylation did not significantly alter the biological activity of the toxin. rsc.org This labeled toxin was subsequently used to affinity purify and identify its receptor proteins from the plasma membrane of rat phrenic nerve–diaphragm synapses, successfully identifying voltage-gated calcium channel proteins among its potential interactors. rsc.org

While biotinylated derivatives of HWTX-I are established tools, the development of fluorescently labeled HWTX-I is less documented in publicly available research. However, fluorescently tagged versions of other huwentoxins, such as Cy5-Huwentoxin-IV, have been created. smartox-biotech.com These probes are used to visualize the localization of the toxin and its binding sites on ion channels, aiding in understanding its mechanism of action at a molecular level. smartox-biotech.com

Derivatives of this compound and Related Toxins for Research Applications
Derivative TypeToxinModification DetailsApplication
BiotinylatedThis compoundSingle biotin group attached at the Lys13 residue.Affinity purification and identification of receptor proteins. rsc.org
FluorescentHuwentoxin-IVTagged with Cyanine5 (Cy5) dye.Fluorescent imaging of toxin binding to sodium channels. smartox-biotech.com

Utilization in Preclinical Models for Mechanistic Investigations of Disease Pathophysiology

The specific ion channel blocking activity of this compound has made it a valuable tool for investigating the pathophysiology of diseases where these channels are implicated, particularly in preclinical animal models of pain and inflammation.

In a rat model of rheumatoid arthritis, HWTX-I demonstrated significant anti-inflammatory effects. Its administration led to a decrease in the serum concentration of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and reduced the mRNA expression levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6). wikipedia.org These findings suggest that the N-type calcium channels blocked by HWTX-I play a crucial role in the inflammatory cascade of this autoimmune disease.

HWTX-I has also shown promise as a potential novel analgesic. In preclinical models of chronic neuropathic pain in rats, epidural administration of HWTX-I effectively blocked heat hyperalgesia and mechanical allodynia in the injured hindpaw. wikipedia.org Furthermore, in a rat model of acute visceral pain, intrathecally administered HWTX-I significantly reduced nociceptive responses in a dose-dependent manner. researchgate.net These studies highlight the role of N-type calcium channels in the transmission of pain signals and position HWTX-I as a key pharmacological probe to explore these pathways. By selectively inhibiting these channels, HWTX-I helps to elucidate the mechanisms underlying different pain states.

Summary of this compound Applications in Preclinical Disease Models
Disease ModelAnimalKey FindingsInvestigated Mechanism
Rheumatoid ArthritisRatDecreased serum TNF-α; Decreased mRNA expression of IL-1β and IL-6. wikipedia.orgRole of N-type Ca²⁺ channels in inflammation.
Chronic Neuropathic PainRatBlocked heat hyperalgesia and mechanical allodynia. wikipedia.orgInvolvement of N-type Ca²⁺ channels in pain signal transmission.
Acute Visceral PainRatDose-dependent reduction in nociceptive responses. researchgate.netRole of spinal N-type Ca²⁺ channels in visceral pain processing.

Advanced Venomics and Comparative Studies

Evolutionary Diversification and Phylogeny of Huwentoxin Family Peptides

The Huwentoxin family of peptides is a fascinating subject for evolutionary studies, showcasing the diversification of a toxin scaffold to achieve a range of pharmacological activities. unige.ch These peptides are part of the inhibitor cystine knot (ICK) structural motif, a highly stable framework characterized by three disulfide bonds. nih.govresearchgate.net This structural stability has likely contributed to their evolutionary success.

Phylogenetic analysis, based on the comparison of precursor protein sequences, has been instrumental in understanding the evolutionary relationships within the Huwentoxin family and with other spider toxin families. plos.orgnih.gov These analyses have shown that the Huwentoxin family is part of a larger clade of toxins, and within the family, there is a clear diversification into various subfamilies and isoforms. plos.org This diversification is driven by a process of accelerated evolution, where mutations, insertions, and deletions in the mature toxin-coding region of the gene lead to the generation of novel toxin variants with potentially new functions. plos.orgnih.gov

The evolution of the Huwentoxin family appears to follow a pattern of "constrained hypervariability." While the signal and propeptide regions of the precursor proteins are highly conserved, allowing for proper synthesis and processing, the mature peptide region is subject to intense positive selection. plos.org This allows for the rapid generation of diversity in the functional part of the molecule while maintaining the essential production machinery.

Interestingly, the Huwentoxin family is not restricted to a single spider genus. Homologs have been identified in the venoms of other theraphosid spiders and even in more distantly related spider families. unige.chplos.org This suggests that the Huwentoxin scaffold is an ancient and successful evolutionary innovation that has been recruited and diversified multiple times across different spider lineages.

The study of the evolutionary diversification of the Huwentoxin family provides insights into the molecular arms race between venomous animals and their prey. The continuous generation of new toxin variants allows spiders to overcome prey resistance and adapt to new ecological niches. plos.org

Cross-Species Comparative Pharmacology of Huwentoxin-I and its Analogs

This compound and its analogs exhibit interesting patterns of activity across different species and on various ion channel subtypes. HWTX-I itself is known to be a blocker of certain voltage-gated calcium (CaV) and tetrodotoxin-sensitive (TTX-S) voltage-gated sodium (NaV) channels. nih.govsmartox-biotech.com

Comparative pharmacological studies have revealed that the selectivity of HWTX-I for CaV channels is comparable to that of ω-conotoxin GVIA and higher than that of ω-conotoxin MVIIA in rat dorsal root ganglion (DRG) neurons. nih.gov On NaV channels, HWTX-I effectively blocks TTX-S currents in rat DRG neurons but has no effect on TTX-resistant (TTX-R) NaV channels. nih.gov This indicates a degree of selectivity for specific channel subtypes. Furthermore, HWTX-I has been shown to inhibit NaV channels in the central nervous system of mammals and in insects. smartox-biotech.com

The study of HWTX-I analogs, both natural and synthetic, has provided further insights into the structure-function relationships of these toxins. For example, Huwentoxin-IV, a closely related peptide, also targets NaV channels but with a different subtype preference and potency. plos.orgscienceopen.com While HWTX-I has a C-terminal acid, HWTX-IV is C-terminally amidated, a post-translational modification that significantly impacts its potency. plos.orgscienceopen.com Recombinantly produced HwTx-IV with a C-terminal acid was found to be approximately 50-fold less potent on NaV1.7 channels compared to the native amidated form. plos.org

Interestingly, a glycine-extended analog of HwTx-IV was found to have increased potency compared to the acid form, suggesting that even small modifications can have a significant impact on activity. plos.orgscienceopen.com Synthetic analogs with single amino acid substitutions have also been created to probe the interaction of these toxins with their target channels and to potentially improve their selectivity. frontiersin.org For instance, mutating specific residues in HwTx-IV has been shown to alter its selectivity ratio between hNaV1.7 and hNaV1.6 channels. frontiersin.org

These comparative studies are crucial for understanding the molecular basis of toxin-channel interactions and for guiding the development of more selective and potent pharmacological tools or potential therapeutic leads.

Toxin/AnalogTarget(s)Key Pharmacological Findings
This compound (HWTX-I) N-type CaV channels, TTX-S NaV channels- Blocks N-type CaV channels with an IC50 of ~100 nM in rat DRG neurons. nih.gov- Inhibits TTX-S NaV channels with an IC50 of ~55 nM in rat DRG neurons. nih.gov- No effect on TTX-R NaV channels. nih.gov
Huwentoxin-IV (HwTx-IV) Neuronal NaV channels (NaV1.2, NaV1.3, NaV1.7)- Potent inhibitor of hNaV1.7. plos.orgscienceopen.com- C-terminal amidation is crucial for high potency. plos.org
Recombinant HwTx-IV (acid) hNaV1.7- ~50-fold less potent than native amidated HwTx-IV. plos.org
Glycine-extended HwTx-IV hNaV1.7- ~3-fold more potent than the acid form of HwTx-IV. plos.orgscienceopen.com
Synthetic HwTx-IV Analogs hNaV1.7, hNaV1.6- Single amino acid substitutions can alter the selectivity between NaV channel subtypes. frontiersin.org

Bioinformatic Approaches in this compound Research and Toxin Discovery

Bioinformatics has become an indispensable tool in the study of spider venoms and toxins like this compound. frontiersin.orgfrontiersin.org The massive datasets generated by transcriptomic and proteomic studies require sophisticated computational methods for analysis, annotation, and interpretation. frontiersin.org

One of the primary applications of bioinformatics in this field is the identification of novel toxin sequences from raw sequencing data. mdpi.comnih.gov Programs like BLAST are used to compare newly generated sequences against databases of known toxins to identify homologs. mdpi.com Furthermore, specialized software can predict the presence of signal peptides and propeptide cleavage sites, which helps in delineating the mature toxin sequence from the precursor protein. mdpi.com

Databases like ArachnoServer play a crucial role in consolidating information on spider toxin sequences, structures, and functions. oup.comnih.gov These curated databases serve as a valuable resource for researchers and facilitate the automated analysis and annotation of newly discovered toxins. oup.com

Bioinformatic tools are also essential for phylogenetic analysis, allowing researchers to reconstruct the evolutionary history of toxin families like the Huwentoxins. plos.orgnih.gov By aligning sequences and constructing phylogenetic trees, scientists can infer evolutionary relationships and understand the processes of toxin diversification. plos.org

In recent years, more advanced computational approaches, including machine learning algorithms, are being employed for the in silico prediction of the biological activities of newly identified toxins. frontiersin.org This can help to prioritize which toxins to synthesize and test experimentally, thereby accelerating the discovery of novel drug leads and pharmacological tools. frontiersin.org Structural modeling and docking simulations can also provide insights into how toxins like this compound interact with their ion channel targets at a molecular level. mdpi.com

The integration of various "omics" data with advanced bioinformatic pipelines is driving the field of toxinology forward, enabling a more rapid and comprehensive exploration of the vast and largely untapped resource of spider venom peptides. mdpi.com

Q & A

Q. What experimental methodologies are critical for confirming the structural identity of Huwentoxin-I in novel studies?

To validate this compound's structural identity, researchers should combine:

  • Mass spectrometry (for molecular weight verification) .
  • Nuclear Magnetic Resonance (NMR) or X-ray crystallography (for 3D conformational analysis) .
  • Electrophysiological assays (to confirm ion channel binding specificity, e.g., Nav1.7) .
    Methodological Note: Ensure reproducibility by documenting purification protocols (e.g., reverse-phase HPLC conditions) and cross-referencing with existing databases like GenBank for sequence alignment .

Q. How can researchers design robust functional studies to characterize this compound’s interaction with voltage-gated sodium channels?

  • Step 1: Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) to express target channels (e.g., Nav1.7) .
  • Step 2: Apply patch-clamp electrophysiology to measure current inhibition and dose-response curves .
  • Step 3: Compare results with existing literature to identify conserved vs. species-specific effects. For example, discrepancies in IC50 values may arise from differences in experimental models (e.g., rat vs. human isoforms) .

Q. What quality control measures are essential when synthesizing or isolating this compound for in vitro studies?

  • Purity assessment: Use SDS-PAGE and HPLC (>95% purity threshold) .
  • Bioactivity validation: Test toxin activity in a standardized cell-based assay (e.g., neuroblastoma cell lines) .
  • Batch documentation: Record storage conditions (lyophilized vs. solubilized) and buffer composition to avoid confounding variables .

Advanced Research Questions

Q. How should researchers address contradictions in reported mechanisms of this compound’s selectivity across sodium channel subtypes?

  • Triangulate data sources: Compare structural models (e.g., mutagenesis studies of toxin-channel interfaces) with functional data (e.g., binding kinetics) .
  • Replicate key experiments: Test hypotheses using independent methods (e.g., cryo-EM for binding confirmation if electrophysiology data is disputed) .
  • Meta-analysis: Systematically review studies to identify methodological divergences (e.g., toxin concentration ranges, assay temperatures) .

Q. What strategies can optimize the design of this compound analogs for studying structure-activity relationships (SAR)?

  • Rational design: Use computational tools (e.g., molecular docking) to predict residues critical for channel interaction .
  • High-throughput screening: Employ phage display or directed evolution to screen for mutants with altered binding profiles .
  • Validation pipeline: Combine SAR data with in vivo models (e.g., rodent pain assays) to assess therapeutic potential while adhering to ethical guidelines .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic profiling: Measure toxin stability (e.g., serum half-life) and blood-brain barrier penetration .
  • Dose-response calibration: Adjust in vivo dosing to match in vitro effective concentrations, accounting for metabolic clearance .
  • Control for confounding factors: Document animal strain, age, and environmental variables (e.g., stress levels) that may modulate channel expression .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects on ion channels?

  • Non-linear regression models: Fit dose-response data to Hill equations to derive EC50/IC50 values .
  • Error analysis: Report confidence intervals and use ANOVA for multi-group comparisons (e.g., wild-type vs. mutant toxin) .
  • Open-access data sharing: Upload raw electrophysiology traces and NMR spectra to repositories like Zenodo to enhance reproducibility .

Q. How should researchers handle variability in toxin potency across different production batches?

  • Standardize protocols: Adopt Good Laboratory Practice (GLP) for synthesis, purification, and storage .
  • Internal controls: Include a reference batch in each experiment to normalize potency metrics .
  • Batch-effect statistical correction: Use linear mixed-effects models to account for variability in downstream analyses .

Tables for Methodological Reference

Technique Application Key Considerations References
X-ray crystallography3D structure determinationRequires high-purity toxin (>99%)
Patch-clamp electrophysiologyFunctional channel inhibition assaysControl for temperature/pH fluctuations
Molecular dockingSAR prediction for analog designValidate with mutagenesis data
Cryo-EMBinding site visualizationComplementary to electrophysiology
Common Data Contradictions Resolution Strategy
Disputed IC50 valuesReplicate across independent labs
Species-specific effectsUse humanized channel models
Batch-to-batch variabilityImplement GLP and reference controls

Ethical & Reporting Standards

  • Ethical compliance: For in vivo studies, adhere to ARRIVE guidelines and obtain approval from institutional animal care committees .
  • Manuscript rigor: Follow journal-specific standards (e.g., Beilstein Journal’s experimental reproducibility criteria) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.